4-(4-Bromobenzenesulfinyl)butanoic acid

説明

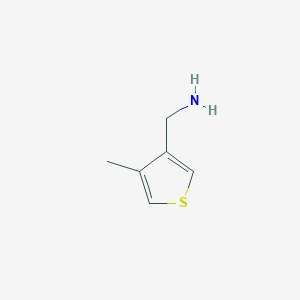

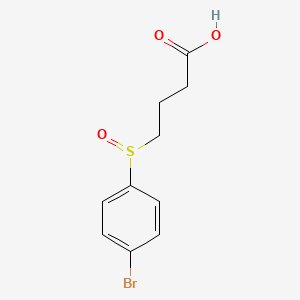

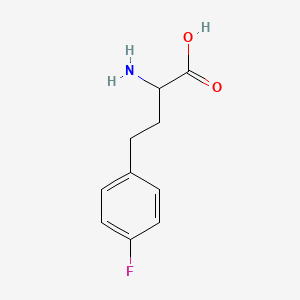

“4-(4-Bromobenzenesulfinyl)butanoic acid” is a chemical compound with the formula C10H11BrO3S . It has a molecular weight of 291.16 g/mol . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecule contains a total of 26 bonds, including 15 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, and 6 aromatic bonds . It also contains 1 six-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 sulfoxide .Physical And Chemical Properties Analysis

“4-(4-Bromobenzenesulfinyl)butanoic acid” is a powder that is stored at room temperature . Its molecular weight is 291.16 g/mol , and its formula is C10H11BrO3S .科学的研究の応用

Catalysis and Organic Synthesis

- Nickel-Catalyzed Cross-Coupling Reactions: Research on nickel-catalyzed cross-coupling of aryl halides with alkyl halides demonstrates the utility of bromobenzene derivatives in facilitating complex synthesis processes. This approach is significant for constructing various compounds, including those related to 4-(4-Bromobenzenesulfinyl)butanoic acid, showcasing the method's versatility and efficiency in organic synthesis (Everson, George, Weix, Buergler, & Wood, 2014).

Material Science and Engineering

- Adsorption for Butanol Recovery: The exploration of materials like MFI zeolite as adsorbents for selective recovery of hydrocarbons from acetone-butanol-ethanol (ABE) fermentation broths presents a significant application in enhancing biofuel production efficiency. Such studies are crucial for developing more sustainable and economically viable processes for butanol recovery, a key area of interest in renewable energy research (Faisal, Zarebska, Saremi, Korelskiy, Ohlin, Rova, Hedlund, & Grahn, 2014).

Chemical Process Optimization

- Improving Reaction Conditions: Investigations into the influence of solvents and catalysts on the efficiency of chemical reactions, such as the solvolysis of halogeno-derivatives or the esterification processes, provide insights into how modifications in reaction conditions can significantly impact the yield and selectivity of desired products. These studies often involve compounds structurally related to 4-(4-Bromobenzenesulfinyl)butanoic acid and highlight the importance of understanding the underlying chemistry for process optimization (Hertog & Jouwersma, 2010); (Wallis, Cerny, Lacroux, & Mouloungui, 2017).

Advanced Functional Materials

- Photolabile Protecting Groups: The use of photolabile protecting groups in the optical gating of synthetic ion channels represents a cutting-edge application in the development of nanofluidic devices. By employing compounds with functional groups similar to 4-(4-Bromobenzenesulfinyl)butanoic acid, researchers are able to control the transport of ionic species through channels with light, opening new avenues in controlled release systems and information processing technologies (Ali, Nasir, Ramirez, Ahmed, Nguyen, Fruk, Mafe, & Ensinger, 2012).

Safety And Hazards

The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

特性

IUPAC Name |

4-(4-bromophenyl)sulfinylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3S/c11-8-3-5-9(6-4-8)15(14)7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCNOYBCQJITLQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)CCCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromobenzenesulfinyl)butanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B1524044.png)

![Benzenamine, 4-[2-(4-bromophenyl)ethenyl]-N,N-bis(4-methylphenyl)-](/img/structure/B1524045.png)

![2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1524057.png)